n-humulone

描述

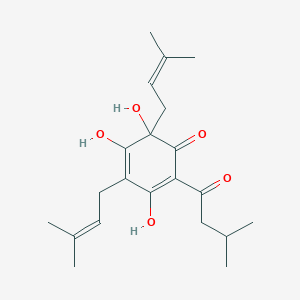

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSLCPKYRPDHLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019082, DTXSID701019075 | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-1-oxobutyl)-2,4-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-Humulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125137-35-1, 16520-91-5 | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-1-oxobutyl)-2,4-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-Humulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of N Humulone in Plants

Precursors and Early Stage Biogenesis

The foundational building blocks for n-humulone biosynthesis originate from branched-chain amino acid catabolism and the central carbon metabolism pathways, specifically involving Malonyl-CoA and Dimethylallyl Diphosphate (B83284) (DMAPP). nih.govresearchgate.netresearchgate.netnih.govnih.govbayern.de

Branched-Chain Amino Acid Origin of Acyl Side Chains (e.g., Leucine (B10760876) to Isovaleryl-CoA)

The acyl side chains of humulone (B191422) and its derivatives are derived from the catabolism of branched-chain amino acids (BCAAs), specifically leucine, valine, and isoleucine. researchgate.netresearchgate.netuky.edu For this compound, the specific precursor is isovaleryl-CoA, which originates from the breakdown of leucine. researchgate.netresearchgate.netnih.govuky.eduoup.comwikipedia.orgwikipedia.orgmhmedical.comfrontiersin.orgreactome.org This catabolic pathway begins with the transamination of leucine to its corresponding branched-chain alpha-keto acid, 2-ketoisocaproate. reactome.orgnih.gov This step is catalyzed by branched-chain amino transferase (BCAT), with mitochondrial (BCAT1) and cytosolic (BCAT2, 3, or 5) isoforms existing in plants like hops. reactome.orgnih.govd-nb.infotandfonline.commdpi.com Subsequently, 2-ketoisocaproate undergoes irreversible oxidative decarboxylation by the branched-chain alpha-keto acid dehydrogenase complex (BCKDH), yielding isovaleryl-CoA. mhmedical.comfrontiersin.orgreactome.orgnih.govtandfonline.com In hops, BCAT1 and BCKDH are involved in this mitochondrial breakdown of BCAAs for bitter acid biosynthesis. tandfonline.commdpi.com Isovaleryl-CoA then serves as a starter unit for the polyketide synthesis. wikipedia.orggoogle.comsmolecule.comnih.gov

Malonyl-CoA Involvement in Polyketide Synthesis

Malonyl-CoA is another crucial precursor, contributing acetate (B1210297) units to the formation of the phloroglucinol (B13840) core of humulone. researchgate.netnih.govbayern.deuky.eduwikipedia.orggoogle.comsmolecule.comnih.govfrontiersin.org The biosynthesis of this aromatic core involves the condensation of one molecule of an acyl-CoA (isovaleryl-CoA in the case of this compound) with three molecules of malonyl-CoA. researchgate.netnih.govwikipedia.orggoogle.comsmolecule.comnih.gov This reaction is characteristic of polyketide synthesis and is catalyzed by a type III polyketide synthase enzyme. nih.gov

Dimethylallyl Diphosphate (DMAPP) from Isoprenoid Pathways (e.g., MEP Pathway)

The isoprenoid side chains (prenyl groups) present in this compound are derived from dimethylallyl diphosphate (DMAPP). nih.govresearchgate.netnih.govoup.comnih.govbayern.dewikipedia.orggoogle.comnih.gov In plants, DMAPP can be synthesized via two distinct pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol 4-phosphate (MEP) pathway. oup.comoup.comnih.govwikipedia.org Isotope labeling studies in hops have indicated that the prenyl moieties of bitter acids, including humulone, predominantly originate from the MEP pathway, which is localized in plastids. nih.govoup.comnih.govbayern.deoup.comfrontiersin.orgnih.govwikipedia.orgkyoto-u.ac.jp The MEP pathway involves a series of enzymatic steps converting pyruvate (B1213749) and D-glyceraldehyde-3-phosphate into isopentenyl pyrophosphate (IPP) and DMAPP. wikipedia.org DMAPP then serves as the prenyl group donor in subsequent steps of humulone biosynthesis. google.comgoogle.com

Key Enzymatic Steps and Catalytic Mechanisms

The assembly of this compound from its precursors involves specific enzymatic activities, primarily catalyzed by valerophenone (B195941) synthase and prenyltransferases. researchgate.netresearchgate.netresearchgate.netjst.go.jpnih.govnih.govuky.eduoup.comwikipedia.orgmdpi.comgoogle.comnih.govfrontiersin.orggoogle.com

Valerophenone Synthase (VPS) Mediated Condensation

The initial committed step in the biosynthesis of the bitter acid core is catalyzed by valerophenone synthase (VPS), also known as phlorisovalerophenone (B41633) synthase. researchgate.netnih.govjst.go.jpuky.eduoup.comwikipedia.orgtandfonline.commdpi.comgoogle.comnih.govfrontiersin.org VPS is a type III polyketide synthase that utilizes isovaleryl-CoA as a starter molecule and catalyzes its sequential condensation with three molecules of malonyl-CoA. wikipedia.orggoogle.comsmolecule.comnih.gov This reaction results in the formation of phlorisovalerophenone (PIVP), a key intermediate with a phloroglucinol structure. nih.govoup.comtandfonline.commdpi.comgoogle.comnih.govfrontiersin.org VPS shares a similar reaction mechanism, Claisen condensation, with chalcone (B49325) synthase (CHS), another type III polyketide synthase involved in flavonoid biosynthesis, but differs in substrate specificity. mdpi.comnih.gov VPS gene expression is specifically observed in hop lupulin glands and correlates with bitter acid content. jst.go.jptandfonline.comfrontiersin.org

Prenyltransferase Activity and Isoprenylation

Following the formation of the polyketide core (PIVP), prenyltransferase enzymes catalyze the addition of prenyl groups derived from DMAPP to the PIVP molecule. researchgate.netresearchgate.netnih.govnih.govoup.comwikipedia.orgmdpi.comgoogle.comnih.govkyoto-u.ac.jpgoogle.com This process, known as prenylation or isoprenylation, is crucial for the formation of the characteristic structure of humulone, which contains two prenyl side chains. wikipedia.orgsmolecule.com In hops, membrane-associated prenyltransferases, specifically HlPT-1/HlPT1L and HlPT-2, are involved in the prenylation steps of bitter acid biosynthesis. researchgate.netnih.govd-nb.infotandfonline.com HlPT1L is reported to catalyze the first prenylation step, leading to the formation of deoxyhumulone (B1235434), a precursor to humulone. d-nb.info The subsequent prenylation steps are catalyzed by HlPT2. d-nb.info While the exact sequence and specific enzymes responsible for all prenylation steps leading to humulone were not fully characterized in earlier studies, research has identified aromatic prenyltransferases that recognize acylphloroglucinols like PIVP as substrates and utilize DMAPP as the prenyl group donor. google.comgoogle.com The final step in this compound biosynthesis involves the oxidation of deoxyhumulone. oup.comd-nb.info This step is thought to be catalyzed by a deoxyhumulone hydroxylase or humulone synthase, although the specific enzyme responsible has been the subject of ongoing research. researchgate.netoup.comd-nb.infotandfonline.com

Here is a table summarizing key enzymes and precursors involved in this compound biosynthesis:

| Moiety Contributed | Precursor(s) | Key Enzyme(s) Involved |

| Acyl Side Chain | Leucine -> Isovaleryl-CoA | Branched-Chain Amino Transferase (BCAT), Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH), Carboxyl-CoA Ligase (HlCCL2/HlCCL4) tandfonline.commdpi.com |

| Phloroglucinol Core | Malonyl-CoA, Isovaleryl-CoA | Valerophenone Synthase (VPS) researchgate.netnih.govjst.go.jpuky.eduoup.comwikipedia.orgtandfonline.commdpi.comgoogle.comnih.govfrontiersin.org |

| Prenyl Groups | Dimethylallyl Diphosphate (DMAPP) (from MEP pathway) | Prenyltransferase (PT), HlPT-1/HlPT1L, HlPT-2 researchgate.netresearchgate.netnih.govnih.govoup.comwikipedia.orgd-nb.infomdpi.comgoogle.comnih.govkyoto-u.ac.jpgoogle.com |

| Final Oxidation | Deoxyhumulone | Deoxyhumulone Hydroxylase/Humulone Synthase (Putative) researchgate.netoup.comd-nb.infotandfonline.com |

Putative Humulone Synthase in Terminal Oxidation

The final step in the biosynthesis of alpha acids, including this compound, is thought to involve the conversion of deoxyhumulone to humulone through an oxidation step. wikipedia.orguni.lutum.de This reaction is hypothesized to be catalyzed by a deoxyhumulone hydroxylase, often referred to as humulone synthase (HS). wikipedia.orgfishersci.caadvancedchemtech.com While the involvement of an enzyme in this terminal oxidation step is supported by evidence, this step and the specific enzyme(s) responsible have not been definitively confirmed experimentally. wikipedia.orgfishersci.ca Putative humulone synthase sequences have been identified, including HlHS1 and HlHS2, and their upregulation has been linked to higher alpha bitter acid content in hop cultivars. advancedchemtech.comepa.govnih.gov However, it remains unclear if these sequences are solely or directly involved in the final stages of alpha acid biosynthesis. wikipedia.org

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound and other bitter acids in hop is a complex process regulated at the genetic and molecular levels, primarily occurring within the lupulin glands. fishersci.beadvancedchemtech.com

Gene Expression Analysis of Biosynthetic Enzymes

Studies involving transcriptome analysis of hop tissues, particularly isolated lupulin glands, have provided insights into the gene expression patterns of enzymes involved in bitter acid biosynthesis. fishersci.bewikimedia.orgwikipedia.orgfishersci.caadvancedchemtech.comepa.gov Transcripts encoding enzymes in the BCAA metabolic pathway, including branched-chain aminotransferases (BCATs) and branched-chain keto-acid dehydrogenase (BCKDH), are significantly more abundant in lupulin glands, suggesting that both BCAA biosynthesis and degradation occur in these cells to provide precursors. fishersci.be Specifically, HlBCAT1 expression is gland-specific and likely involved in BCAA catabolism in mitochondria, while HlBCAT2 is present in glands, cones, and leaves and is likely involved in BCAA biosynthesis in plastids. fishersci.be

Gene expression analysis has also shown high expression levels of VPS and prenyltransferases (HlPT-1/HlPT1L and HlPT-2) in lupulin glands, correlating with bitter acid production. wikimedia.orgmetabolomicsworkbench.orgwikipedia.org The expression of these genes, along with putative humulone synthases (HS1 and HS2), has been observed to be significantly upregulated during the middle stage of cone development, which is considered critical for the accumulation of secondary metabolites like bitter acids. wikimedia.orgwikipedia.org Differences in the expression of genes encoding bitter acid biosynthetic enzymes, including putative humulone synthases, have been observed between aromatic and bitter hop cultivars, correlating with their respective alpha acid contents. wikimedia.orgadvancedchemtech.comepa.govnih.gov For instance, genes encoding humulone synthases HS1 and HS2 were found to be more highly expressed in bitter cultivars compared to aroma cultivars. wikimedia.org

Subcellular Localization of Biosynthetic Pathways

The enzymes involved in this compound biosynthesis are localized in different cellular compartments within the hop plant cells, particularly within the lupulin glands. The degradation of BCAAs, which provides the acyl-CoA precursors, is initiated in the mitochondria by enzymes like BCAT1. fishersci.be The subsequent conversion of the branched-chain fatty acid to PIVP by VPS is thought to occur in the cytosol. wikipedia.orgfishersci.ca The prenylation steps catalyzed by prenyltransferases (HlPT-1/HlPT1L and HlPT-2) are associated with membranes, with some prenyltransferases potentially localized to plastids. wikipedia.orglipidmaps.org The MEP pathway, which supplies the DMAPP prenyl units, is localized in the plastids. nih.govfishersci.bemetabolomicsworkbench.orgwikipedia.org While the subcellular localization of many enzymes in the pathway has been investigated, the precise localization of the putative humulone synthase enzyme responsible for the terminal oxidation of deoxyhumulone to humulone is currently unknown. nih.gov

Heterologous Biosynthesis and Metabolic Engineering of this compound

The complex nature of this compound biosynthesis in hop plants and the desire for controlled production have led to efforts in heterologous biosynthesis and metabolic engineering. These approaches aim to reconstitute the this compound biosynthetic pathway, or parts of it, in alternative host organisms, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana. lipidmaps.orgwikipedia.org

Metabolic engineering strategies involve introducing genes encoding the necessary biosynthetic enzymes from hop into the host organism to enable the production of this compound or its precursors. wikipedia.org While significant progress has been made in understanding the pathway and identifying key enzymes like VPS and prenyltransferases, reconstituting the entire pathway in a heterologous host presents challenges. wikipedia.org Studies have reported the successful production of precursors in engineered microorganisms, but achieving high yields of the final bitter acid products like humulone remains an area of ongoing research. wikipedia.org Challenges include ensuring sufficient supply of precursors, optimizing enzyme activity and compatibility within the host organism, and addressing potential bottlenecks in the introduced pathway. wikipedia.org Despite these challenges, heterologous biosynthesis and metabolic engineering hold potential for sustainable and controlled production of this compound and other valuable hop compounds in the future. wikipedia.org

Chemical Transformations and Degradation Pathways of N Humulone

Isomerization Reactions of n-Humulone

Isomerization converts the six-membered ring structure of this compound into the five-membered ring structure of iso-n-humulone. This process is crucial because iso-n-humulone is considerably more soluble and contributes more effectively to the bitter taste of beer than this compound. wikipedia.orgscielo.br

Thermal isomerization is the primary method by which this compound is converted to iso-n-humulone during the wort boiling phase of brewing. scielo.br This process yields a mixture of cis- and trans-isomers of iso-n-humulone. wikipedia.orgscielo.br The ratio of these isomers in the final product can be influenced by various factors, including temperature, pH, and the presence of catalysts. mdpi.comgoogle.com

The presence of certain metal ions, particularly magnesium ions (Mg²⁺), can significantly influence the rate and outcome of the thermal isomerization of this compound. google.comunco.eduresearchgate.netdigitellinc.com Magnesium cations have been shown to have a notable effect, suggesting they likely bind to humulone (B191422) and facilitate the isomerization process. unco.edudigitellinc.com This catalytic effect is thought to involve magnesium binding to the anion of humulone, inducing structural changes that promote the rearrangement. unco.edu The amount of magnesium sulfate (B86663) used as a catalyst can impact both the reaction time and the ratio of cis- to trans-isohumulones formed. google.com For example, increasing the molar equivalents of magnesium sulfate relative to humulones can lead to higher ratios of the more soluble and stable cis-isomers. google.com Zinc(II) has also been identified as an effective isomerization catalyst. google.com

The isomerization of this compound results in the formation of both cis- and trans-isomers of iso-n-humulone due to the creation of new chiral centers. scielo.brresearchgate.net The stereochemical outcome can be influenced by the reaction conditions, including the presence of catalysts. scielo.brmdpi.comgoogle.com While thermal isomerization typically yields a mixture of both isomers, with the cis isomers often predominating under normal brewing conditions (around a 7:3 cis:trans ratio), photochemical isomerization has been shown to be stereoselective, primarily yielding the trans isomer. scielo.brmdpi.comresearchgate.netbarthhaas.comnih.govresearcher.life

This compound can also undergo isomerization through exposure to light, particularly UV light. mdpi.combac-lac.gc.cabarthhaas.comnih.govresearcher.life This photochemical pathway offers an alternative method for producing iso-n-humulone and can be more stereoselective towards the trans isomer compared to thermal methods. mdpi.combarthhaas.comnih.govresearcher.life

Exposure of humulone solutions to UV light, specifically in the UV-A region (350-366 nm or 365 nm), can induce isomerization to the five-membered ring trans-isohumulones. scielo.brmdpi.combarthhaas.comnih.govresearcher.life This process is described as a stereoselective isomerization. mdpi.combarthhaas.comnih.govresearcher.life Continuous-flow photoreactors utilizing LEDs emitting UV light at 365 nm have been developed to achieve high yield and conversion of humulones to trans-isohumulones. mdpi.combarthhaas.comnih.govresearcher.life While direct absorption of UV-B light (280-320 nm) can induce photoreactions, photoreactivity in the visible spectrum typically requires the presence of a photosensitizer like riboflavin (B1680620). researchgate.net Photolysis of trans-iso-alpha-acids under UV light can lead to various photoproducts, including those resulting from Norrish Type I photocleavage. scielo.brpsu.edu

Table 1: Key Isomerization Pathways of this compound

| Pathway | Conditions | Primary Products | Stereoselectivity | Notes |

| Thermal | Heat (e.g., wort boiling) scielo.br | cis- and trans-iso-n-humulone wikipedia.orgscielo.br | Mixture (typically cis-rich) scielo.brresearchgate.net | Influenced by temperature, pH, catalysts mdpi.comgoogle.comresearchgate.net |

| Photochemical | UV Light (e.g., 365 nm) mdpi.combarthhaas.comnih.govresearcher.life | trans-iso-n-humulone mdpi.combarthhaas.comnih.govresearcher.life | Stereoselective (trans) mdpi.combarthhaas.comnih.govresearcher.life | Can be achieved with continuous-flow reactors mdpi.combarthhaas.comnih.govresearcher.life |

Table 2: Influence of Magnesium Sulfate on Isohumulone (B191587) Isomer Ratio

| Molar Equivalents of MgSO₄ (relative to humulones) | Approximate cis:trans Ratio google.com |

| Without addition | ~1.4:1 |

| 0.1 | ~2.3:1 |

| 1.0 | ~4.0:1 |

Note: Data extracted from search result google.com. This table illustrates the trend observed in one study and may vary based on specific reaction conditions.

Photochemical Isomerization to Iso-n-humulone

Continuous-Flow Photoreactor Design and Optimization

Continuous-flow photoreactors have been explored for the photochemical transformation of humulones, primarily focusing on their isomerization to isohumulones. The design and optimization of these reactors are crucial for achieving efficient and controlled reactions. Key parameters influencing the performance of continuous-flow photoreactors include the type and intensity of light, flow rate, reactor volume, and the interaction between the substrate and the light source nih.govresearchgate.netmdpi.com.

Studies on the continuous-flow photochemical isomerization of humulones to trans-isohumulones have utilized photoreactors assembled with LED strips in contact with UV-transparent tubing mdpi.comresearchgate.net. Optimization involves parameters such as flow rate and substrate concentration to achieve high conversion rates and product throughput mdpi.com. For instance, complete conversion of humulones to isohumulones has been achieved at specific flow rates and concentrations, demonstrating the potential of this technology for controlled humulone transformations mdpi.com. The efficiency of degradation in photoreactors is inversely proportional to the flow rate, as a lower flow rate increases the residence time and contact time with the photocatalyst and light exposure nih.gov. Optimized photoreactor design can significantly improve mass transfer and degradation efficiency mdpi.com. While much of the research in this area focuses on isomerization, the principles of photoreactor design and optimization are relevant to understanding and potentially controlling other light-induced transformations of this compound.

Oxidation and Autoxidation Products of this compound

Oxidation and autoxidation are significant degradation pathways for this compound, particularly during hop storage. These processes lead to the formation of a complex mixture of products.

One of the primary oxidation products of alpha-acids, including this compound, is the corresponding humulinone. Humulinones are formed through the oxidation of the alpha-acids during hop storage barthhaas.comtandfonline.comkyoto-u.ac.jptandfonline.comresearchgate.netscielo.brscottjanish.comnih.gov. This process is often referred to as autoxidation tandfonline.comkyoto-u.ac.jptandfonline.comresearchgate.net. Humulinones, such as n-humulinone derived from this compound, are structurally similar to isohumulones but possess an additional hydroxyl group, making them more polar and soluble in beer than alpha-acids scottjanish.com. Studies have shown a decrease in alpha-acids and a corresponding increase in humulinones when hops are stored under elevated temperatures and oxidative conditions barthhaas.com.

Beyond humulinones, the oxidation of this compound can yield a variety of other hydroxylated and oxidized derivatives. Research has identified compounds such as 4′-hydroxyallohumulinones, tricyclooxyisohumulones A and B, deisopropyltricycloisohumulone, and cis-oxyhumulinic acids as oxidation products derived from alpha-acids like humulone tandfonline.comtandfonline.comcabidigitallibrary.orgresearchgate.net. These compounds contribute to the complex composition of aged hops and beer. For example, 4′-hydroxyallohumulinones have been identified as principal constituents of the hard resin fraction in addition to humulinones in the soft resin fraction of oxidized hops researchgate.net. The structural elucidation of these autoxidation products has been achieved through techniques such as LC/MS/MS analysis cabidigitallibrary.org.

Generation of Hydroxylated and Other Oxidized Derivatives

Mechanisms of Chemical Degradation

The degradation of this compound can proceed through various chemical mechanisms, influenced by the surrounding environment.

Acid catalysis is a relevant mechanism in the degradation of hop acids. While research specifically detailing the acid-catalyzed degradation of this compound in isolation is limited in the provided results, studies on related hop acids offer insights. For instance, iso-alpha-acids, which are isomerization products of alpha-acids like this compound, are known to degrade through proton-catalyzed cyclization tandfonline.com. This suggests that acidic conditions can facilitate degradation pathways involving cyclization or other acid-mediated reactions for this compound as well. The stability of hop acids is influenced by pH, with different degradation products forming under alkaline versus acidic conditions dcu.ie.

Radical Decay Mechanisms

The radical decay of humulones is a recognized process, although it is understood to differ from the radical decay observed in lupulones. researchgate.net This difference is suggested by variations in the observed radical patterns and concentrations between the two substrates. researchgate.net It is hypothesized that a peroxyl radical acts as a precursor to an alkoxyl radical, which serves as a key intermediate in the decay of six-membered hop acids like humulones. researchgate.net

Studies investigating radical formation in hop acids, including humulones and isohumulones, under various stress conditions such as temperature, transition metal ions, and hydrogen peroxide have been conducted using spin-trapping methodology and electron paramagnetic resonance (EPR) spectroscopy. acs.orgnih.gov While isohumulones showed sensitivity to radical formation, particularly at the isohexenoyl side chain, the reactivity of six-membered ring humulones in radical formation differed, with radical scavenging being more prominent. acs.orgnih.gov

Density functional theory (DFT) studies have explored the radical scavenging activity and antioxidant mechanisms of humulones. researchgate.netbg.ac.rs These studies suggest that the hydrogen atom transfer (HAT) mechanism is the most probable radical scavenging mechanism for humulones. bg.ac.rs The enolic -OH group is identified as a highly reactive site for HAT. researchgate.netbg.ac.rs The presence of a β-keto group relative to the enolic -OH can diminish HAT potency due to the formation of a strong intramolecular hydrogen bond. researchgate.net

Oxidation products derived from alpha-acids and beta-acids, including humulinones and hulupones, are formed during hop storage and contribute to the hard resin fraction. researchgate.netscielo.br Humulinones are known oxidation products of humulones and are believed to be formed through a different pathway than the transformation of lupulones to hulupones. researchgate.net

Photo-oxidation Pathways

Photo-oxidation involves the degradation of a substance due to the combined action of light and oxygen. wikipedia.org For this compound, exposure to light, particularly UV light, can induce transformations. Humulones can be isomerized to isohumulones through both thermal and photochemical methods. mdpi.com Photochemical isomerization typically yields the five-membered ring trans-isohumulones. mdpi.comresearchgate.net

Direct excitation of trans-isohumulone (B12851432) with UV light (e.g., 313 nm) has been shown to yield several products, including cis-isohumulone (B75702), humulone, dehydro-isohumulone, and dehydro-humulinic acid. cdnsciencepub.com Dehydro-humulinic acid formation results from the loss of the 4-methyl-3-pentenoyl side chain. cdnsciencepub.com The photolysis of trans-isohumulone to dehydrohumulinic acid via a Norrish type I cleavage is considered a key route in the development of "sunstruck flavor" in beer, as it affords a precursor to 3-methylbut-2-ene-1-thiol. psu.edu This process involves light-induced α-cleavage of the carbonyl group in the side chain. psu.edu

Riboflavin, a natural photosensitizer present in beer, can mediate the photodegradation of isohumulones upon absorption of visible light. researchgate.netpsu.eduresearchgate.net This sensitized degradation process involves the interaction of excited riboflavin with isohumulones and their derivatives. psu.eduresearchgate.net Studies using laser flash photolysis have provided insights into the kinetics and mechanism of these reactions. researchgate.net

Advanced Analytical Methodologies for N Humulone and Its Metabolites/derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques play a central role in the analysis of n-humulone, providing the necessary separation power to resolve this compound from its homologs (cohumulone and adhumulone) and other hop-derived substances. The choice of chromatographic method often depends on the required sensitivity, resolution, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis and quantification of α-acids, including this compound, in hops and brewing products. This method relies on the separation of compounds based on their differential interactions with a stationary phase and a mobile phase, with detection occurring via their absorption of UV light. Humulones exhibit characteristic UV absorption, typically monitored in the range of 270 nm to 326 nm kyoto-u.ac.jptandfonline.comresearchgate.netwilkes.edupepolska.pl.

Standard reversed-phase HPLC methods often utilize C18 stationary phases and mobile phases consisting of mixtures of water or acidified water and organic solvents like methanol (B129727) or acetonitrile (B52724) wilkes.edujournal-of-agroalimentary.ro. While HPLC-UV is effective for analyzing total α-acids or cohumulone (B117531) separately, a common limitation of standard reversed-phase HPLC methods is the co-elution of this compound and adhumulone due to their similar hydrophobicities, which are governed by similar side chains journal-of-agroalimentary.rolabrulez.comresearchgate.netadvms.pl. This co-elution can complicate the individual quantification of these two homologs using UV detection alone. Despite this, HPLC-UV remains a valuable tool for routine analysis and quality control, providing consistent and accurate results for the quantification of α-acids in fresh or dried hops researchgate.netjournal-of-agroalimentary.ro.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing columns packed with smaller particles (typically sub-2 μm) and operating at higher mobile phase pressures. These features lead to significantly improved separation efficiency, faster analysis times, and reduced solvent consumption compared to conventional HPLC labrulez.comlabrulez.com.

UHPLC has demonstrated the ability to achieve better separation of humulone (B191422) homologs, including the complete separation of this compound and adhumulone, which often co-elute in standard HPLC methods labrulez.comlabrulez.com. This enhanced resolution allows for the individual quantification of these closely related compounds. Studies have shown a significant decrease in analysis time using UHPLC, from approximately 25 minutes in HPLC to as low as 8 minutes, facilitating higher sample throughput labrulez.com. The mobile phases used in UHPLC for hop acid analysis are often similar to those in HPLC but may be optimized for the specific UHPLC column chemistry and flow rates labrulez.comlabrulez.com. The improved separation properties of UHPLC also contribute to a decrease in the uncertainty of results labrulez.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) hyphenates the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This combination is particularly useful for analyzing complex samples where chromatographic resolution alone may not be sufficient or where structural information is required. LC-MS allows for the detection and identification of this compound and its derivatives based on their mass-to-charge ratio (m/z) and fragmentation patterns.

LC-MS methods have been developed for the analysis of humulones and isohumulones in matrices such as beer chromatographyonline.comchromatographyonline.comumsl.edumdpi.comresearchgate.net. These methods often involve minimal sample preparation, such as filtration and degassing chromatographyonline.comchromatographyonline.com.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with LC-MS for the analysis of polar and semi-polar compounds like humulones. ESI typically produces protonated or deprotonated molecules, providing information about the molecular weight of the analyte. For this compound and adhumulone, which have a molecular weight of 362.4 Da, ESI in negative ion mode often yields a deprotonated ion with an m/z of 361 chromatographyonline.comchromatographyonline.com. ESI-MS is widely used in the analysis of hop bitter acids and their transformation products tandfonline.comresearchgate.nettandfonline.comacs.orgresearchgate.netub.edu.

Selective Ion Monitoring (SIM) is an MS acquisition mode where the mass spectrometer is set to detect only specific ions of interest. In the analysis of this compound by LC-MS, SIM is a valuable technique for enhancing sensitivity and selectivity by monitoring the characteristic ions of this compound and its related compounds chromatographyonline.comchromatographyonline.com. For this compound and adhumulone, SIM is often set to monitor the deprotonated molecular ion at m/z 361 chromatographyonline.comchromatographyonline.com. This approach allows for the targeted analysis and quantification of specific humulone homologs even in complex matrices where co-elution might occur with other compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors in the low parts per million (ppm). This high accuracy allows for the determination of the elemental composition of ions, which is invaluable for the identification of unknown compounds and the confirmation of the identity of target analytes and their metabolites or degradation products kyoto-u.ac.jptandfonline.comtandfonline.comacs.orgresearchgate.netub.edu.

Coupling HRMS with LC, often with a photodiode array (PDA) detector for additional spectral information, allows for comprehensive analysis of complex samples containing this compound and its derivatives. LC-PDA-HRMS has been used to analyze oxidation products of humulone, providing detailed information on their molecular formulas and aiding in structural elucidation kyoto-u.ac.jptandfonline.comtandfonline.comacs.orgresearchgate.net. HRMS can also be used in untargeted metabolomic approaches to characterize the chemical profiles of samples like beer, helping to distinguish different types based on their composition of hop acids and other compounds researchgate.netub.edu.

Here is a summary of the separation characteristics of humulone homologs by different chromatographic methods based on the search results:

| Method | Separation of this compound and Adhumulone | Analysis Time | Notes |

| Standard HPLC | Co-elution often observed | Longer | Typical UV detection ~270-326 nm. journal-of-agroalimentary.rolabrulez.comresearchgate.netadvms.pl |

| UHPLC | Complete separation achievable | Shorter | Uses sub-2 μm columns, reduced solvent consumption. labrulez.comlabrulez.com |

| LC-MS (SIM) | Can differentiate based on m/z (361) | Variable | Useful for targeted quantification in complex matrices. chromatographyonline.comchromatographyonline.com |

Selective Ion Monitoring Mass Spectrometry (SIM-MS)

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods play a vital role in determining the structural features and monitoring the chemical behavior of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural assignment of organic molecules, including this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide valuable information about the arrangement of atoms and their connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the signals corresponding to individual hydrogen and carbon atoms within the this compound structure. Analysis of chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H NMR spectra provides information about the different proton environments and their relative numbers. mdpi.com Similarly, ¹³C NMR provides insights into the carbon skeleton, with distinct signals for different types of carbon atoms. mdpi.com These 1D NMR data are essential for initial structural proposals and confirmation. researchgate.net For example, characteristic proton signals in the ¹H NMR spectrum of alpha-acids, such as humulone, appear between 18-20 ppm, corresponding to intramolecularly hydrogen-bonded protons. researchgate.net

Two-dimensional (2D) NMR techniques offer more comprehensive information about through-bond and through-space correlations between nuclei, which is critical for unambiguous structural elucidation, especially for complex molecules or when 1D spectra have overlapping signals. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. huji.ac.il HMBC correlations are particularly useful for establishing connectivity across quaternary carbons and assembling fragmented structural information obtained from 1D spectra. scielo.org.mx

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. huji.ac.il This is invaluable for determining the relative stereochemistry and conformation of a molecule. slideshare.net Analysis of NOE correlations can help define the relative configuration of chiral centers. acs.org

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This technique directly reveals carbon-carbon connectivities by detecting correlations between coupled ¹³C nuclei. huji.ac.il While less sensitive due to the low natural abundance of ¹³C, it provides unambiguous information about the carbon skeleton and can be used for complete assignment of ¹³C NMR spectra. researchgate.net

The combined application of 1D and 2D NMR techniques allows for the complete assignment of NMR signals and the confident determination of the chemical structure of this compound and its derivatives. researchgate.netfrontiersin.org

1H and 13C NMR for Structural Assignment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Transformations

UV-Vis spectroscopy is a simple yet effective technique for monitoring the presence and transformations of this compound and its derivatives, particularly those involving changes in conjugation systems. unco.edu These compounds exhibit characteristic absorption bands in the UV-Vis region. researchgate.net For instance, the isomerization of humulones to isohumulones, a key transformation in brewing, can be studied using UV-Vis spectroscopy due to the changes in their electronic structure and corresponding UV absorption profiles. unco.eduunco.edu While UV-Vis can be used for quantitative analysis, it may not easily distinguish between humulone and isohumulone (B191587) content in complex mixtures like beer, necessitating complementary techniques. bac-lac.gc.ca

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. nih.gov Chiral molecules exhibit differential absorption of left and right circularly polarized light, resulting in an ECD spectrum with characteristic Cotton effects (bands of positive or negative ellipticity). rsc.orgull.es For this compound derivatives that are chiral, ECD spectroscopy, often combined with theoretical calculations using Time-Dependent Density Functional Theory (TDDFT), can be used to assign their absolute stereochemistry by comparing experimental and calculated ECD spectra. acs.orgnih.gov The sign and shape of the Cotton effects are sensitive to both the absolute configuration and conformation of the molecule. rsc.orgull.es

Other Analytical Techniques and Emerging Approaches

Differential Mobility Spectrometry for Characterization

Differential Mobility Spectrometry (DMS) is an ion mobility technique that separates ions based on their differential mobility in a high-frequency, low-field radio frequency (RF) electric field and a superimposed static electric field. This method offers an orthogonal separation dimension to traditional techniques like liquid chromatography (LC), proving particularly useful for separating isomers and tautomers that are difficult to resolve by mass spectrometry (MS) alone.

Research has explored the application of DMS for characterizing humulone and its isomers. Studies have shown that DMS can be used to separate and distinguish between geometric isomers and tautomers of compounds uwaterloo.ca. In the context of beer's bittering compounds, including humulone tautomers, DMS has been investigated for its efficacy in characterization bac-lac.gc.caacs.org. For instance, the argentinated forms of humulone tautomers ([Hum + Ag]+) were found to be partially resolvable using DMS in a nitrogen environment with a small percentage of isopropyl alcohol (IPA) acs.org.

Interestingly, studies have revealed that chemical transformations, such as keto/enol tautomerization, can occur during DMS transit, mediated by microsolvation with substances like IPA acs.org. This highlights both the potential and the complexities of using DMS for analyzing labile compounds like humulone tautomers. The stability of microsolvated ions can impact the compensation voltage (CV) required for elution, potentially causing peaks for different tautomers to merge under certain temperature gradients acs.org. Despite these complexities, DMS, often coupled with mass spectrometry (DMS-MS), provides a valuable tool for separating isomers and gaining insights into their behavior in the gas phase uwaterloo.ca.

Polarimetry for Chirality Studies

Polarimetry is an analytical technique that measures the optical rotation of plane-polarized light as it passes through a sample. This property, known as optical activity, is exhibited by chiral substances – molecules that are non-superimposable on their mirror images anton-paar.comdrawellanalytical.comrudolphresearch.com. This compound and its derivatives can possess chiral centers, making polarimetry a relevant technique for studying their stereochemistry and purity anton-paar.comtandfonline.com.

The humulone molecule itself contains chiral centers. During the brewing process, humulones undergo isomerization to form iso-α-acids, which have two chiral centers, resulting in cis and trans isomers researchgate.net. Polarimetry can be used to measure the angle of rotation of polarized light by these optically active compounds anton-paar.com. This measurement is influenced by the concentration of the substance, the path length of the sample cell, the temperature, and the wavelength of light used anton-paar.comdrawellanalytical.comrudolphresearch.com.

Quantification of Matured Hop Bitter Acids (MHBA)

Matured hop bitter acids (MHBA) are oxidation products derived primarily from α-acids like this compound, which form during the storage of hops tandfonline.comresearchgate.nettandfonline.com. These compounds possess a common β-tricarbonyl moiety similar in structure to α-, β-, and iso-α-acids tandfonline.comresearchgate.nettandfonline.com. The quantification of MHBA is important for understanding their contribution to beer quality and their potential biological effects tandfonline.comresearchgate.net.

Quantitative analytical methods for MHBA have been developed, primarily utilizing High-Performance Liquid Chromatography (HPLC) tandfonline.comresearchgate.nettandfonline.com. HPLC coupled with detectors such as PDA (Photodiode Array), ESI/HRMS (Electrospray Ionization/High-Resolution Mass Spectrometry), and MS² (tandem mass spectrometry) has been employed to analyze the composition of MHBA and quantify their total content tandfonline.comresearchgate.nettandfonline.com.

A developed quantitative analytical method for whole MHBA by HPLC has demonstrated high precision and reproducibility tandfonline.comresearchgate.nettandfonline.com. This method typically involves extracting the MHBA fraction from stored hops or beer samples using liquid-liquid extraction tandfonline.comtandfonline.com. The extracted solid is then dissolved in a solvent like ethanol (B145695) and analyzed by HPLC tandfonline.comtandfonline.com. The MHBA elution region in the HPLC chromatogram is defined based on the elution times of specific compounds, such as caffeine (B1668208) and trans-isocohumulone tandfonline.com.

Validation studies for the quantitative analysis of whole MHBA in model beverages have been conducted to evaluate intra- and inter-day precision and reproducibility tandfonline.com. The consistency between the solid content of the MHBA fraction and the quantitative value obtained by HPLC analysis supports the suitability of this method for MHBA quantification tandfonline.com.

Data on the quantitative value of MHBA as a percentage of the solid content of the fraction, along with the relative standard deviation (%RSD), can be presented in data tables to illustrate the precision of the method tandfonline.com.

Example Data Table (Illustrative based on search results):

| Analysis | MHBA Content (% of solid) | %RSD (n=4) |

| Quantitative HPLC | 95.8 | 2.05 |

Note: This table is illustrative and based on findings regarding the consistency between solid content and HPLC quantification of MHBA tandfonline.com.

HPLC methods for MHBA quantification often monitor absorbance at specific wavelengths, such as 270 nm tandfonline.com. The use of techniques like LC-MS, particularly with selective ion monitoring (SIM), can also be applied to quantify specific humulone and isohumulone content, including the different homologues chromatographyonline.comchromatographyonline.com. While some LC methods may result in coelution of humulone homologues (n-, co-, and ad-humulone), they can effectively resolve isomeric α-acids and iso-α-acids due to their differing physical properties chromatographyonline.com.

Biological Activities and Molecular Mechanisms of N Humulone Non Clinical Focus

Enzyme Modulation and Inhibition Studies

N-humulone, a prominent alpha-acid found in the hop plant (Humulus lupulus), has been the subject of various studies investigating its interaction with and modulation of key enzymes involved in physiological and pathological processes.

Aldehyde-Keto Reductase (AKR) Family Inhibition (e.g., AKR1B10)

This compound has demonstrated notable inhibitory activity against members of the aldehyde-keto reductase (AKR) superfamily, with a particularly strong and selective effect on AKR1B10. researchgate.netresearchgate.net This enzyme is implicated in the development of various cancers, making its inhibition a significant area of research. researchgate.net

Studies have shown that this compound effectively inhibits AKR1B10-mediated reduction of farnesal (B56415). researchgate.netresearchgate.net This process is crucial for the prenylation and subsequent activation of RAS proteins, which are key regulators of cell proliferation and are often mutated in cancerous cells. mdpi.com The inhibitory potency of this compound against AKR1B10 is significant, with reported Ki-values as low as 3.94 ± 0.33 µM. researchgate.net This makes it a more potent inhibitor compared to its structural analogs, adhumulone and cohumulone (B117531). researchgate.netresearchgate.net

A key characteristic of this compound's inhibitory action on AKR1B10 is its high selectivity. It shows significantly less activity against other closely related reductases like AKR1A1 and AKR1B1, which play important roles in detoxification pathways. researchgate.net This selectivity is advantageous as it minimizes the potential for off-target effects.

Table 1: Inhibitory Activity of this compound and Related Compounds on AKR1B10

| Compound | IC50 (µM) | Ki (µM) | Selectivity Ratio (vs. AKR1A1/AKR1B1) |

| This compound | 1.35 ± 0.07 | 3.94 ± 0.33 | 115–137 |

| Cohumulone | 5.40 ± 0.28 | 16.53 ± 1.74 | 20–30 |

| Adhumulone | 5.60 ± 0.30 | 16.79 ± 1.33 | 20–30 |

Data sourced from multiple studies. researchgate.netresearchgate.net

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2)

This compound has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in inflammation and is often upregulated in cancerous tissues. medchemexpress.comnih.gov Research has demonstrated that this compound can inhibit the catalytic activity of COX-2 with an IC50 value of approximately 1.6 µM. medchemexpress.comgoogle.com

Furthermore, this compound has been shown to suppress the expression of the COX-2 gene. medchemexpress.comgoogle.com Studies in mouse skin models revealed that topical application of this compound significantly inhibited TPA-induced COX-2 expression. medchemexpress.com This suppression of gene transcription appears to be a more potent effect than the direct inhibition of the enzyme's catalytic activity. google.comgoogle.com The mechanism for this is thought to involve the blockade of the activation of nuclear factor-kappaB (NF-κB) and AP-1, key transcription factors in the inflammatory response. medchemexpress.com

Notably, this compound exhibits selectivity for COX-2 over COX-1, the latter of which is involved in normal physiological functions. researchgate.netnih.gov It hardly affects COX-1 activity at concentrations below 10 µM. medchemexpress.com

Mechanistic Insights into Enzyme-Ligand Interactions

The interaction between this compound and its target enzymes is a subject of ongoing investigation to understand the structural basis for its inhibitory activity. In the case of AKR1B10, this compound acts as a tight-binding, non-competitive inhibitor. It is thought to bind to a hydrophobic pocket near the TRP112 residue of the enzyme. The bulkier isovaleryl group at the C4 position of this compound, compared to the smaller substituents on cohumulone and adhumulone, is believed to fit more effectively into this hydrophobic active site, contributing to its superior potency. The three isoprenoid side chains of humulone (B191422) are also thought to interact with the enzyme's active site. researchgate.netmdpi.com

The binding of a ligand to a protein can induce conformational changes in the protein, which can affect binding affinity and specificity. numberanalytics.comresearchgate.net Factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces all play a role in the stability of the enzyme-ligand complex. numberanalytics.com While the precise binding mechanism of this compound to AKR1B10 and COX-2 requires further elucidation, possibly through X-ray diffraction experiments, the current understanding points to a combination of structural features and chemical properties that favor a strong and selective interaction. researchgate.netmdpi.com

Antimicrobial Properties and Mechanisms of Action

This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. This activity has been documented against a range of microorganisms, including those of concern in food safety and clinical settings.

Activity Against Bacteria (e.g., Foodborne Pathogens, MRSA)

Research has consistently shown that this compound is effective at inhibiting the growth of various Gram-positive bacteria. nih.gov This includes foodborne pathogens such as Listeria monocytogenes and Staphylococcus aureus. nih.govresearchgate.net Studies have reported Minimum Inhibitory Concentrations (MICs) for this compound against these bacteria, although the values can vary depending on the specific strain and the pH of the medium. nih.gov For instance, the growth inhibition of foodborne pathogens by humulone was found to be more pronounced at a lower pH. nih.gov

This compound has also demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of antibiotic-resistant infections. nih.govrsc.org The antimicrobial effect of hop-derived compounds, including this compound, has been observed against both planktonic (free-floating) and biofilm-embedded forms of staphylococci. rsc.orgresearchgate.netmdpi.com In contrast to its efficacy against Gram-positive bacteria, this compound generally shows little to no inhibitory activity against Gram-negative bacteria like E. coli and Salmonella enterica. nih.gov This difference is attributed to the outer membrane of Gram-negative bacteria, which acts as a barrier to the entry of lipophilic compounds like this compound. nih.gov

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Propionibacterium acnes | - | 3 - 30 | nih.gov |

| Staphylococcus aureus | including MRSA | 3 - 30 | nih.gov |

| Staphylococcus epidermidis | - | 3 - 30 | nih.gov |

| Streptococcus pyogenes | - | 3 - 30 | nih.gov |

| Kocuria rhizophila | - | 3 - 30 | nih.gov |

| Bacillus subtilis | - | 16 | nih.gov |

| Micrococcus lysodeikticus | - | 32 | nih.gov |

| Bacteroides fragilis | - | 160 - 1540 | nih.gov |

| Clostridium perfringens | - | 680 - 1370 | nih.gov |

Note: MIC values can be influenced by factors such as pH and the specific methodology used.

The primary mechanism by which this compound exerts its antibacterial effect is through its action as a proton-ionophore. mdpi.comk-state.edu As a lipophilic molecule, this compound can embed itself within the bacterial cell membrane. nih.gov It then facilitates the transport of protons (H+) from the exterior environment into the cytoplasm of the bacterial cell. mdpi.comnih.gov

This influx of protons disrupts the transmembrane proton gradient, which is essential for vital cellular processes such as ATP synthesis, nutrient uptake, and maintaining intracellular pH. mdpi.comnih.gov The accumulation of protons inside the cell leads to a drop in the internal pH and the dissipation of the proton motive force. mdpi.com This ultimately results in the inhibition of cellular functions and, eventually, cell death. mdpi.com This mechanism also involves the exchange of protons for other cations, such as Mn2+. nih.gov The effectiveness of this proton-ionophore activity is pH-dependent, being more pronounced in more acidic environments. nih.gov

Oxidative Stress Induced Mechanisms

This compound has demonstrated notable antioxidant properties. biocrick.comnih.gov Research indicates that humulone can scavenge reactive oxygen and nitrogen species, which are implicated in cellular damage. hemorella.plresearchgate.net Specifically, humulone has been shown to inhibit hydrogen peroxide-induced hemolysis. hemorella.pl Its antioxidant capacity is comparable to that of well-known antioxidants like α-tocopherol and ascorbic acid. hemorella.pl The antioxidant potential of polyphenols like this compound is often attributed to their chemical structure, particularly the number and position of hydroxyl groups. hemorella.pl These compounds can help mitigate oxidative stress, a state associated with various cellular dysfunctions. researchgate.netnih.gov

Metal Chelation and Membrane Permeabilization

This compound exhibits metal-chelating properties, particularly with ions such as copper (Cu²⁺) and iron (Fe²⁺). hemorella.plresearchgate.netresearchgate.net This ability to bind with metal ions that can promote oxidative reactions is a key aspect of its antioxidant mechanism. researchgate.net Studies using UV-VIS spectroscopy have shown that this compound can form complexes with these metal ions. researchgate.netthemodernbrewhouse.com

In addition to metal chelation, this compound can affect membrane permeability. Research has shown that humulone can induce membrane leakage in certain microorganisms. researchgate.netencyclopedia.pub This effect on the cell membrane is one of the proposed mechanisms for its antimicrobial activity. encyclopedia.pub The interaction with the lipophilic regions of the bacterial cell membrane appears to be a primary target for hop bitter acids like humulone. encyclopedia.pub

Activity Against Parasites (e.g., Leishmania mexicana, Trypanosoma brucei)

This compound has shown activity against certain parasites. Studies have evaluated its effects on Leishmania mexicana and Trypanosoma brucei, the causative agents of leishmaniasis and African trypanosomiasis, respectively. researchgate.nettandfonline.comcaymanchem.com While research has demonstrated that other hop compounds like xanthohumol (B1683332) and desmethylxanthohumol (B55510) may be more potent, humulone still exhibits antiparasitic properties. researchgate.net The IC₅₀ values, which represent the concentration required to inhibit 50% of the parasite population, have been determined in various studies, though the specific mechanisms of its inhibitory action are still being explored. researchgate.netcaymanchem.com

Neuropharmacological Activities (Mechanistic Studies, non-human context)

GABA(A) Receptor Modulation

A significant area of research into this compound's biological activity is its modulation of gamma-aminobutyric acid type A (GABA(A)) receptors. nih.govresearchgate.netnih.gov These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system.

Studies have demonstrated that this compound acts as a positive allosteric modulator of GABA(A) receptors. nih.govnih.gov This means it enhances the effect of GABA, the primary inhibitory neurotransmitter, without directly activating the receptor itself. researchgate.net This modulation has been observed at low micromolar concentrations. researchgate.netnih.gov

Electrophysiological studies on recombinant GABA(A) receptors (specifically the α1β3γ2 subtype) expressed in HEK293 cells have confirmed that humulone potentiates GABA-induced currents. nih.govresearchgate.net Radioligand binding assays using rat brain membranes have further supported these findings, showing that humulone enhances the displacement of [³H]EBOB, a ligand that binds to the GABA(A) receptor channel. nih.govnih.gov This modulatory action is not mediated through the classical benzodiazepine (B76468) binding site. researchgate.net

Mechanisms of Action on Neuronal Systems

The positive allosteric modulation of GABA(A) receptors by this compound is a key mechanism of its action on neuronal systems. frontiersin.org By enhancing GABAergic transmission, humulone can produce sedative and hypnotic-like effects. nih.govresearchgate.net In non-human studies, humulone has been shown to decrease spontaneous locomotion. nih.govnih.gov

Furthermore, research indicates that this compound can interact with other substances that modulate GABA(A) receptors. For instance, its effects can be enhanced by ethanol (B145695). nih.govresearchgate.net There are also additive modulatory effects when combined with other hop compounds like isoxanthohumol (B16456) and 6-prenylnaringenin. nih.govnih.gov These interactions suggest a complex interplay of different compounds on the GABA(A) receptor system. frontiersin.org

Other Biological Activities (Molecular Level)

Beyond the aforementioned activities, this compound has been investigated for other molecular-level biological effects. It has been found to be a potent inhibitor of bone resorption. hemorella.plbiocrick.com Additionally, some studies have explored its potential in inhibiting certain enzymes, such as aldo-keto reductase 1B10 (AKR1B10), which is implicated in some disease processes. researchgate.net

Interactive Data Table: Biological Activities of this compound

| Activity | Target/Mechanism | Observed Effect (Non-Clinical) | Key Findings |

| Antioxidant | Scavenging of reactive oxygen species | Inhibition of hydrogen peroxide-induced hemolysis. hemorella.pl | Activity comparable to α-tocopherol and ascorbic acid. hemorella.pl |

| Metal Chelation | Binds with Cu²⁺ and Fe²⁺ ions | Formation of complexes with metal ions. researchgate.netresearchgate.net | Contributes to its antioxidant properties. researchgate.net |

| Membrane Permeabilization | Interaction with microbial cell membranes | Induces membrane leakage in bacteria. researchgate.netencyclopedia.pub | A proposed mechanism for its antimicrobial action. encyclopedia.pub |

| Antiparasitic | Inhibition of parasite growth | Activity against Leishmania mexicana and Trypanosoma brucei. researchgate.nettandfonline.comcaymanchem.com | Other hop compounds may show greater potency. researchgate.net |

| GABA(A) Receptor Modulation | Positive allosteric modulator of GABA(A) receptors | Potentiation of GABA-induced currents. nih.govresearchgate.net | Acts independently of the benzodiazepine binding site. researchgate.net |

| Neuronal System Effects | Enhancement of GABAergic transmission | Decrease in spontaneous locomotion. nih.govnih.gov | Effects can be enhanced by ethanol and other hop compounds. nih.govnih.gov |

| Bone Resorption Inhibition | Cellular mechanisms of bone metabolism | Strong inhibitor of bone resorption. hemorella.plbiocrick.com | |

| Enzyme Inhibition | Aldo-keto reductase 1B10 (AKR1B10) | Selective inhibition of the enzyme. researchgate.net |

Antioxidant Mechanisms

The primary mechanism by which this compound and related compounds exert their antioxidant effects is through hydrogen atom transfer (HAT). researchgate.netucl.ac.uk The enolic hydroxyl (-OH) group in the this compound structure is the most reactive site for this transfer. researchgate.netucl.ac.uk However, the potency of this HAT mechanism is somewhat diminished by the presence of a β-keto group, which forms a strong intramolecular hydrogen bond. researchgate.netucl.ac.uk

Studies comparing the radical scavenging activity (RSA) of different hop bitter compounds have shown that α-acids, including this compound, are among the most potent. hemorella.pl In one study, the order of RSA from strongest to weakest was α-acids, followed by β-acids, dihydro-iso-α-acids, hexahydro-iso-α-acids, and tetrahydro-iso-α-acids. hemorella.pl Another study measuring antioxidant activity via the DPPH–RSA assay found that humulone and lupulone (B1675512) had antioxidant activities comparable to well-known antioxidants like α-tocopherol and ascorbic acid. hemorella.pl For instance, this compound inhibited hydrogen peroxide-induced hemolysis with a half-maximal inhibitory concentration (IC50) of 2.8 μM. hemorella.pl

While single electron transfer followed by proton transfer (SET-PT) is another common antioxidant mechanism, it is considered less feasible for this compound compared to other hop compounds like isoxanthohumol. researchgate.netucl.ac.uk

Table 1: Antioxidant Activity of this compound and Related Compounds | Compound/Class | Assay/Measurement | Finding | Reference | | --- | --- | --- | | α-Acids | Radical Scavenging Activity (RSA) | Strongest RSA among hop bitter compounds tested. | hemorella.pl | | Humulone | DPPH–RSA Assay | Comparable antioxidant activity to α-tocopherol and ascorbic acid. | hemorella.pl | | Humulone | Hydrogen Peroxide-Induced Hemolysis | IC50 = 2.8 μM. | hemorella.pl |

Inhibition of Bone Resorption

This compound has been identified as a potent inhibitor of bone resorption in non-clinical studies. chemfaces.commedchemexpress.comcambridge.org Bone remodeling is a dynamic process involving bone-forming osteoblasts and bone-resorbing osteoclasts. cambridge.org An imbalance in their activities can lead to conditions like osteoporosis. cambridge.org

Research has demonstrated that this compound can effectively inhibit bone resorption. cambridge.orgbioactivetech.pl In a pit-formation assay, which measures the activity of osteoclasts, humulone showed strong inhibitory effects with a half-maximal inhibitory concentration (IC50) of approximately 6 nM. cambridge.orgbioactivetech.pl This suggests a direct effect on the cells responsible for breaking down bone tissue.

Furthermore, this compound has been shown to influence osteoblasts. For example, in MC3T3-E1 osteoblastic cells, humulone can decrease the amount of released prostaglandin (B15479496) E2 (PGE2), a lipid mediator involved in inflammation and bone resorption, with an IC50 of about 30 nM in the presence of tumor necrosis factor-alpha (TNFα). medchemexpress.com This effect is partly achieved by reducing the activity of cyclooxygenase (COX) enzymes. medchemexpress.com

The potential of humulone as an inhibitor of bone resorption has also been considered in the context of other therapeutic applications. For instance, its ability to inhibit bone resorption could potentially allow for the clinical application of active vitamin D, which can be limited by its hypercalcemic effects. hemorella.pl

Table 2: Inhibitory Effects of this compound on Bone Resorption Markers | Cell/Assay Type | Parameter Measured | Finding | Reference | | --- | --- | --- | | Pit-Formation Assay | Bone Resorption | IC50 ≈ 6 nM. | cambridge.orgbioactivetech.pl | | MC3T3-E1 Cells (with TNFα) | Prostaglandin E2 (PGE2) Release | IC50 ≈ 30 nM. | medchemexpress.com |

Anti-inflammatory Pathways

The anti-inflammatory properties of this compound are well-documented in non-clinical research, with studies highlighting its ability to modulate key inflammatory pathways. biosynth.commdpi.com

A primary mechanism of this compound's anti-inflammatory action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. medchemexpress.commdpi.com Humulone has been shown to suppress the transcription of the COX-2 gene. medchemexpress.com In MC3T3-E1 cells, humulone inhibits COX-2 activity with an IC50 of approximately 1.6 μM, while having minimal effect on COX-1 activity at concentrations below 10 μM. medchemexpress.com The anti-inflammatory effect of humulone on TNF-induced cyclooxygenase expression has been reported to be in the same order of magnitude as dexamethasone. frontiersin.org

This compound also exerts its anti-inflammatory effects by targeting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression. chemfaces.comfrontiersin.org Topical application of humulone on mouse skin has been shown to inhibit the activation of NF-κB induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). medchemexpress.commdpi.com This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that keeps NF-κB inactive in the cytoplasm. chemfaces.com Humulone directly inhibits the catalytic activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκBα. chemfaces.com

Furthermore, this compound can suppress the activation of mitogen-activated protein kinases (MAPKs), another important signaling pathway involved in inflammation. chemfaces.comfrontiersin.org It has also been shown to inhibit Toll-like receptor 4 (TLR4) signaling. frontiersin.org The compound can also reduce the expression of various kinases and pro-inflammatory cytokines, such as interleukin-6 (IL-6), associated with the inflammatory response. mdpi.comfrontiersin.org

Table 3: Anti-inflammatory Mechanisms of this compound | Target/Pathway | Model/System | Effect | Reference | | --- | --- | --- | | Cyclooxygenase-2 (COX-2) | MC3T3-E1 Cells | Inhibits COX-2 activity with an IC50 of ~1.6 μM. | medchemexpress.com | | Cyclooxygenase-2 (COX-2) | Mouse Skin (TPA-induced) | Inhibited expression. | mdpi.com | | Nuclear Factor-kappa B (NF-κB) | Mouse Skin (TPA-induced) | Suppressed DNA binding and nuclear translocation. | medchemexpress.com | | IκB Kinase (IKK) | In vitro kinase assay | Directly inhibited catalytic activity. | chemfaces.com | | Mitogen-Activated Protein Kinases (MAPKs) | Mouse Skin (TPA-induced) | Suppressed activation. | chemfaces.comfrontiersin.org | | Toll-like Receptor 4 (TLR4) | Not specified | Inhibited signaling. | frontiersin.org | | Interleukin-6 (IL-6) | Not specified | Mitigated expression. | frontiersin.org |

Derivatives and Analogues of N Humulone: Design, Synthesis, and Structure Activity Relationships

Naturally Occurring Analogues (e.g., Cohumulone (B117531), Adhumulone, Acetohumulone)

N-humulone is the principal member of a group of compounds known as alpha-acids found in the hop plant (Humulus lupulus). nih.govwikipedia.orghamilton.edu These analogues are structurally similar, differing only in the acyl side chain attached to the phloroglucinol (B13840) ring, which originates from different branched-chain amino acids during biosynthesis. tandfonline.com The primary alpha-acid analogues are cohumulone, humulone (B191422), and adhumulone, which together can constitute up to 99% of the total alpha-acid content in hops. barthhaas.comagraria.com.br

Cohumulone: This analogue features an isobutyryl side chain derived from the amino acid valine. researchgate.net It typically comprises 20 to 50% of the total alpha-acids in most hop varieties. beersmith.com

Adhumulone: Adhumulone possesses a 2-methylbutyryl side chain, originating from the amino acid isoleucine. docmckee.com Its concentration is relatively consistent across different hop varieties, generally ranging from 10 to 15% of the total alpha-acids. agraria.com.brbeersmith.com

Other Analogues: Minor analogues such as prehumulone and posthumulone have also been identified. wikipedia.orgresearchgate.net More recently, acetohumulone, which contains an acetyl side chain, was reported as another minor homologue. researchgate.net

The biosynthesis of these analogues follows a common pathway involving valerophenone (B195941) synthase, which creates the phloroglucinol core, followed by prenylation and a final hydroxylation step by humulone synthase to produce the various alpha-acid analogues. tandfonline.comresearchgate.net The proportion of each analogue, particularly the cohumulone ratio, is a distinct characteristic of different hop varieties. agraria.com.br

Table 1: Major Naturally Occurring Analogues of this compound

Semisynthetic and Synthetic Derivatives

The chemical modification of this compound and its natural analogues has led to a diverse range of derivatives with altered stability, solubility, and biological activity.

The most significant chemical transformation of this compound is its isomerization to iso-n-humulone, also known as an iso-alpha-acid. wikipedia.org This reaction occurs via an acyloin-type ring contraction, converting the six-membered ring of humulone into a five-membered ring. scielo.br This process is typically induced by heating in aqueous solution, such as during the wort boiling stage of brewing. wikipedia.orgemich.edu

The isomerization creates a new chiral center, resulting in two diastereomeric forms: cis-isohumulone (B75702) and trans-isohumulone (B12851432). scielo.br The cis isomer is chemically more stable than the trans isomer. mdpi.com Consequently, the isomerization of the three main alpha-acids (humulone, cohumulone, adhumulone) yields six major iso-alpha-acids in total. scielo.brscottjanish.com These isomerized compounds are significantly more soluble in aqueous media than their alpha-acid precursors. universiteitleiden.nl

To improve stability, particularly against light-induced degradation, iso-alpha-acids can be chemically reduced. mdpi.com These reduced derivatives are often used in the brewing industry to prevent the formation of "lightstruck" off-flavors. scielo.br There are three main types of reduced iso-alpha-acids, categorized by the degree of hydrogenation: mdpi.comuniversiteitleiden.nl

Dihydro-iso-alpha-acids (Rho-iso-alpha-acids): These are formed by the sodium borohydride (B1222165) reduction of the carbonyl group in the acyl side chain of iso-alpha-acids. scielo.brmdpi.com

Tetrahydro-iso-alpha-acids (THIAA): These derivatives are created by the catalytic hydrogenation of the two double bonds in the side chains of iso-alpha-acids. scielo.brmdpi.com The resulting product, such as tetrahydroisohumulone, is a mixture of stereoisomers. ontosight.ai Numerous methods exist for their synthesis, often involving hydrogenation of alpha-acids or iso-alpha-acids using a palladium-on-carbon catalyst. google.com

Hexahydro-iso-alpha-acids (HHIAA): These are produced through a combination of both the reduction of the side-chain carbonyl group and the hydrogenation of the double bonds. mdpi.comuniversiteitleiden.nl

Exposure of alpha-acids to oxygen, particularly during storage, leads to the formation of oxidized derivatives. barthhaas.com The primary oxidation products of alpha-acids are humulinones. barthhaas.comagraria.com.br These compounds are structurally very similar to iso-alpha-acids but contain an additional hydroxyl group on the five-membered ring, which makes them more polar and soluble than iso-alpha-acids. scottjanish.comagraria.com.broregonstate.eduhopsteiner.us Humulinones exist as a mixture of homologues corresponding to the parent alpha-acids (e.g., n-humulinone, cohumulinone). barthhaas.com Further oxidation of humulinones can lead to compounds like 4′-hydroxy-allohumulinone. barthhaas.comnih.gov

Similarly, the oxidation of the corresponding beta-acids (lupulones) yields hulupones. barthhaas.comagraria.com.br Hulupones also feature a five-membered ring structure, making them structurally analogous to iso-alpha-acids and humulinones. oregonstate.edu The formation of both humulinones and hulupones can occur during hop storage and the brewing process. oregonstate.edu

The unique chemical scaffold of this compound and its derivatives has prompted the synthesis of novel analogues for targeted research, particularly in medicinal chemistry. google.comkingston.ac.uk The goal of these synthetic efforts is often to explore and optimize the biological activities observed in the natural compounds. This includes the total synthesis of iso-alpha-acids from simpler starting materials like phloroglucinol, which allows for chemical derivatization and the creation of labeled compounds to investigate structure-activity relationships. google.com Research has also focused on synthesizing novel derivatives to act as inhibitors for specific biological targets, such as enzymes implicated in disease. acs.orgmdpi.com For instance, synthetic strategies have been developed to produce specific stereoisomers, like pure trans iso-alpha-acids, to study their distinct properties. researchgate.net

Oxidized Derivatives (e.g., Humulinones, Hulupones)

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of this compound and its derivatives correlates with their biological effects. These studies are crucial for designing more potent and selective compounds for therapeutic applications. google.comresearchgate.net

Research has shown that the various modifications to the humulone scaffold significantly impact activity. For example, in studies of antioxidant activity, the enolic hydroxyl group is identified as a key reactive site. udg.edu.meresearchgate.net The antioxidant potential varies among the different classes of derivatives, with one study reporting the following order of decreasing radical-scavenging activity: α-acids > β-acids > dihydro-iso-α-acids > hexahydro-iso-α-acids > tetrahydro-iso-α-acids. hemorella.pl

The inhibitory activity of humulone analogues against certain enzymes has also been a focus of SAR studies. For instance, unisomerized alpha-acids like this compound, adhumulone, and cohumulone have been found to be selective inhibitors of the enzyme aldo-keto reductase 1B10 (AKR1B10). mdpi.comresearchgate.netresearchgate.net Within this series, this compound showed the most potent inhibition, suggesting that the isovaleryl side chain is important for this specific activity. researchgate.net

Table 2: List of Mentioned Compounds

Impact of Side Chains on Biological Activity

The naturally occurring analogues of this compound, such as cohumulone and adhumulone, differ in the structure of their acyl side chain. hemorella.plnih.gov this compound possesses an isovaleryl side chain, cohumulone has an isobutyryl group, and adhumulone contains a 2-methylbutanoyl group. mdpi.comnih.gov These subtle variations in the side chain have a pronounced effect on the biological profile of the molecules.

Research into the bone resorption inhibitory effects of these compounds revealed significant differences. This compound and its analogue adhumulone were identified as potent inhibitors of bone resorption. hemorella.pl In a pit formation assay, this compound demonstrated an IC50 value of 5.9 x 10⁻⁹ M. tandfonline.com In stark contrast, cohumulone exhibited virtually no inhibitory activity in the same assay. hemorella.pltandfonline.com